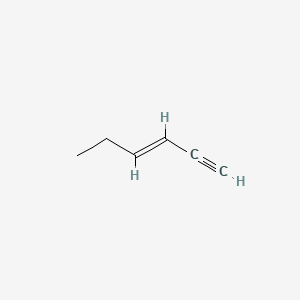

3-Hexen-1-yne

Descripción

Contextualization of Enynes within Modern Organic Synthesis

Enynes, a class of hydrocarbons featuring both a double (alkene) and a triple (alkyne) bond, are of considerable importance in contemporary organic synthesis. Their unique structural arrangement of adjacent π-systems allows for a diverse range of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures. rsc.orgrsc.org Conjugated enynes, in particular, where the double and triple bonds are separated by a single bond, exhibit unique reactivity that is leveraged in various catalytic processes. These substrates are pivotal in cycloaddition reactions, metathesis, and tandem cyclizations, enabling the efficient synthesis of carbocyclic and heterocyclic systems. beilstein-journals.orgresearchgate.net The ability to selectively functionalize either the alkene or the alkyne moiety, or to engage both in concerted transformations, underscores their versatility as synthetic intermediates. ontosight.ai Transition-metal catalysis has played a crucial role in expanding the synthetic utility of enynes, with metals like palladium, rhodium, and copper enabling a wide array of cross-coupling and cyclization reactions. rsc.orgnih.gov

Importance of 3-Hexen-1-yne (B13578367) as a Model Compound and Synthetic Intermediate

Within the broad class of enynes, 3-hexen-1-yne serves as a fundamental model compound for studying the reactivity and properties of conjugated enyne systems. Its relatively simple C6-hydrocarbon skeleton, available as both (E) and (Z) isomers, provides a clear platform for investigating the influence of stereochemistry on reaction outcomes. ontosight.ai The compound's structure, featuring a terminal alkyne, makes it particularly amenable to a variety of coupling reactions and functionalizations. ontosight.ai As a synthetic intermediate, 3-hexen-1-yne and its derivatives are employed in the synthesis of more complex molecules. ontosight.ai Its dual functionality allows for sequential or one-pot transformations, providing access to a range of molecular scaffolds. The study of its reactions, such as cycloadditions and metal-catalyzed couplings, offers fundamental insights that can be extrapolated to more complex enyne-containing molecules.

Overview of Key Research Domains Pertaining to 3-Hexen-1-yne

Research involving 3-hexen-1-yne and related enynes spans several key domains within organic chemistry:

Methodology Development: A significant area of research focuses on developing new synthetic methods that utilize enynes as starting materials. This includes the design of novel catalytic systems for reactions such as enyne metathesis, cycloisomerization, and cross-coupling reactions. rsc.orgrsc.org

Stereoselective Synthesis: The synthesis of specific stereoisomers (E or Z) of 3-hexen-1-yne and the study of how this stereochemistry influences subsequent reactions are of great interest. This is crucial for controlling the three-dimensional structure of the final products.

Total Synthesis of Natural Products: Enynes are key structural motifs in some natural products and are also used as versatile building blocks in their total synthesis. The methodologies developed using simple enynes like 3-hexen-1-yne can be applied to the assembly of more complex, biologically active molecules.

Materials Science: The conjugated π-system of enynes makes them potential precursors for the synthesis of novel organic materials with interesting electronic and optical properties. rsc.org

Historical Trajectories of Research on Hexenynes and Related Compounds

Early research into hexenynes and related compounds was often focused on their fundamental synthesis and characterization. Reports from the mid-20th century describe methods for their preparation, often involving elimination reactions. tandfonline.com However, these early procedures were sometimes hampered by the instability of the products, with some enynes being prone to decomposition upon isolation. tandfonline.com

The advent of modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, greatly facilitated the characterization of these compounds and their reaction products. The development of transition-metal catalysis in the latter half of the 20th century revolutionized the chemistry of enynes. Catalysts based on palladium, rhodium, and other metals opened up a vast new landscape of reactions, allowing for milder reaction conditions and greater control over selectivity. rsc.orgnih.gov

In recent decades, research has increasingly focused on the development of highly selective and efficient catalytic systems for enyne transformations. This includes the use of chiral ligands to achieve asymmetric synthesis, leading to the production of enantiomerically enriched products. nih.gov The ongoing exploration of the reactivity of enynes continues to yield novel and powerful tools for organic synthesis.

Physicochemical Properties of 3-Hexen-1-yne

| Property | Value | Source |

| Molecular Formula | C₆H₈ | ontosight.ainih.gov |

| Molecular Weight | 80.13 g/mol | ontosight.ainih.gov |

| IUPAC Name | (3E)-hex-3-en-1-yne / (3Z)-hex-3-en-1-yne | nih.gov |

| CAS Number | 2807-09-2 ((E)-isomer) | nih.gov |

| 17669-38-4 ((Z)-isomer) | ||

| Boiling Point | ~346 K (73°C) | nist.gov |

| Appearance | Liquid at room temperature | ontosight.ai |

Structure

3D Structure

Propiedades

Número CAS |

2806-56-6 |

|---|---|

Fórmula molecular |

C6H8 |

Peso molecular |

80.13 g/mol |

Nombre IUPAC |

(E)-hex-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |

Clave InChI |

CLFYLNSQRWCJAY-AATRIKPKSA-N |

SMILES isomérico |

CC/C=C/C#C |

SMILES canónico |

CCC=CC#C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Hexen 1 Yne and Its Derivatives

Stereoselective Synthesis Approaches for (Z)- and (E)-3-Hexen-1-yne

The controlled synthesis of (Z)- and (E)-3-hexen-1-yne isomers is crucial for their application in the total synthesis of complex molecules and materials science. Methodologies affording high stereoselectivity include palladium-catalyzed cross-coupling reactions, stereoselective reduction of alkyne precursors, and hydrostannylation protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. The Sonogashira coupling, which couples terminal alkynes with sp2-hybridized carbons, is a particularly relevant and widely used method. core.ac.uk

A two-step strategy has been effectively employed for the synthesis of (Z)-3-hexen-1-yne. This approach begins with a palladium-catalyzed cross-coupling reaction to form an alkynyl intermediate, which is then stereoselectively reduced. For instance, the coupling of aryl halides with propiolic acid can be catalyzed by Pd(PPh₃)₂Cl₂ in the presence of a phosphine (B1218219) ligand and a base to produce alkynyl carboxylic acids, which can be further elaborated. Another versatile approach involves the monoalkylation of 1,1-dichloro-1-alkenes, which can be achieved with high selectivity using a palladium catalyst. wiley-vch.de

The choice of catalyst, ligands, and reaction conditions is critical in directing the stereochemical outcome of these coupling reactions.

Table 1: Palladium-Catalyzed Cross-Coupling Strategies for 3-Hexen-1-yne (B13578367) Precursors

| Coupling Partners | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity | Reference |

| Aryl halide, Propiolic acid | Pd(PPh₃)₂Cl₂, dppb, DBU | DMSO | 50 | >40 (for acetate (B1210297) derivative) | N/A (precursor synthesis) | |

| 1,1-Dichloro-1-alkene, Organozinc reagent | Pd(DPEphos)Cl₂ | DMF | Varies | Good | High (trans-selective) | wiley-vch.de |

| 1-Alkyne, Iodoarene/Bromoalkene | PdCl₂(PPh₃)₂, CuI | Et₂NH | Room Temp | Good to excellent | Retention of configuration | core.ac.uk |

| 1-Alkyne, Alkenyl halide | Pd(OAc)₂(PPh₃)₂ | Et₃N or Piperidine | 100 | Good | Not specified | core.ac.uk |

Stereoselective Reduction Techniques for Alkyne Precursors

The stereoselective reduction of an internal alkyne within a precursor molecule is a common and effective strategy for the synthesis of both (Z)- and (E)-3-hexen-1-yne. The choice of reducing agent and reaction conditions dictates the geometry of the resulting double bond.

For the synthesis of (Z)-3-hexen-1-yne, the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic and effective choice for the semi-hydrogenation of alkynes to cis-alkenes. libguides.com More modern and highly selective methods have also been developed. A notable example is the use of a zinc-copper couple (Zn-Cu) for the reduction of enynes, which can achieve greater than 98% stereoselectivity for the (Z)-isomer. researchgate.net This high selectivity is attributed to the syn-addition of hydrogen to the triple bond on the metal surface.

To obtain the (E)-isomer, dissolving metal reductions are typically employed. The use of sodium in liquid ammonia (B1221849) is a well-established method for the anti-reduction of alkynes to trans-alkenes. libguides.com

Table 2: Stereoselective Reduction of Alkyne Precursors

| Alkyne Precursor | Reagents/Catalyst | Solvent | Product Isomer | Stereoselectivity | Reference |

| Hex-3-ynyl acetate | Zn-Cu | Not specified | (Z)-3-hexen-1-yl acetate | >98% | researchgate.net |

| 3-Hexyne (B1328910) | Lindlar Catalyst (Pd/CaCO₃, quinoline) | Not specified | cis-3-Hexene | High | libguides.com |

| 3-Hexyne | Na | NH₃ (l) | trans-3-Hexene | High | libguides.com |

| (E)-enyn-1-yl acetate | Zn-Cu | Not specified | (9Z, 11E)-dien-1-yl acetate | >98% | researchgate.net |

Hydrostannylation Protocols for Regio- and Stereocontrol

Hydrostannylation, the addition of a tin hydride across a triple bond, is a powerful method for preparing vinylstannanes, which are versatile intermediates in organic synthesis. The reaction can be controlled to achieve high levels of regio- and stereoselectivity, making it valuable for the synthesis of specific isomers of 3-hexen-1-yne.

Palladium-catalyzed hydrostannylation of terminal alkynes often proceeds with high regioselectivity to place the stannyl (B1234572) group at the terminal carbon. Subsequent Stille coupling of the resulting vinylstannane with an appropriate electrophile can then be used to form the desired enyne with retention of configuration. For instance, the reaction of (Z)-1-bromo-1-hexene-3-yne with tributyltin hydride in the presence of a palladium catalyst yields a terminal stannane (B1208499) that can be coupled to form a Z-enyne.

The regioselectivity of the hydrostannylation of enynols can be influenced by the choice of catalyst (radical vs. palladium-based) and the substrate structure. researchgate.net For example, Pd(0)-catalyzed hydrostannylation of certain enynols can lead to the exclusive formation of the proximal dienylstannane. researchgate.net

Table 3: Hydrostannylation for the Synthesis of 3-Hexen-1-yne Precursors

| Substrate | Reagents/Catalyst | Solvent | Key Intermediate | Stereochemical Outcome | Reference |

| (Z)-1-Bromo-1-hexene-3-yne | Bu₃SnH, Pd catalyst | Not specified | Terminal vinylstannane | Retention of Z-configuration in subsequent coupling | |

| 1-Bromoalkyne | Bu₃SnCl, PMHS, KF(aq), Pd₂(dba)₃/TFP | THF | trans-1-(tributylstannyl)-1-alkene | Formation of E-vinylstannane | msu.edu |

| (E)-Enynol | Bu₃SnH, AIBN | Toluene | Mixture of dienylstannanes | 80:20 mixture of regioisomers | researchgate.net |

| (E)-Enynol | Bu₃SnH, Pd(PPh₃)₄ | THF | Proximal dienylstannane | High regioselectivity | researchgate.net |

Synthesis via Dehydration and Rearrangement Pathways

Alternative synthetic routes to 3-hexen-1-yne involve the dehydration of specific alcohol precursors or the strategic rearrangement of other alkynyl compounds. These methods can offer efficient pathways to the target molecule, although control of stereoselectivity can be a challenge.

Dehydration of Corresponding Hexenol Alcohols

The synthesis of 3-hexen-1-yne can be accomplished through the dehydration of a corresponding hexenol alcohol. wiley-vch.de This approach involves the elimination of a water molecule to form the carbon-carbon double bond. The specific hexenol precursor required would be a hex-1-yn-3-ol or a related isomer. The success of this method depends on the careful selection of dehydration conditions to favor the formation of the desired enyne over other potential side products. For example, the dehydration of 3-methylhexan-3-ol can lead to a mixture of isomeric alkenes, highlighting the need for regiochemical and stereochemical control in such reactions. researchgate.net

Rearrangement of Alkynyl Precursors

Sigmatropic rearrangements, particularly the vulcanchem.comvulcanchem.com-sigmatropic Cope rearrangement, provide a sophisticated method for the synthesis of unsaturated systems. Theoretical studies have investigated the vulcanchem.comvulcanchem.com-sigmatropic shifts of various 1,5-enyne and 1,5-diyne systems, including 1-hexen-5-yne (B80130) and 1,5-hexadiyne. researchgate.net These studies indicate that such rearrangements proceed through concerted, aromatic transition states with activation energies in the range of 31-35 kcal/mol. researchgate.net

The rearrangement of 1,5-hexadiyne, when treated with potassium t-butoxide in t-butyl alcohol, has been shown to yield a mixture of cis- and trans-1,3-hexadien-5-yne, along with a smaller amount of 2,4-hexadiyne. researchgate.net While not a direct synthesis of 3-hexen-1-yne, this demonstrates the potential of base-catalyzed rearrangements of alkynyl precursors to generate conjugated enyne systems. The specific product distribution is dependent on the reaction conditions and the base employed. researchgate.net

Further research into directing these rearrangements towards the selective formation of 3-hexen-1-yne could provide a novel and efficient synthetic route.

Chemoenzymatic and Biocatalytic Synthesis Routes for Related Compounds

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for producing complex molecules with high stereoselectivity. chemistryviews.orgnih.gov While direct chemoenzymatic routes to 3-hexen-1-yne are not extensively documented, the synthesis of structurally related compounds, such as glycosylated derivatives of (Z)-3-hexen-1-ol, demonstrates the potential of this approach.

One notable example is the synthesis of (Z)-3-hexenyl 6-O-glycosyl-β-D-glucopyranosides. researchgate.net This process involves an initial enzymatic glycosylation of (Z)-3-hexen-1-ol. The key to this strategy is the use of biocatalysts, which can operate under mild conditions and provide exquisite control over stereochemistry, a feature that is often challenging to achieve through purely chemical means. researchgate.net

Biocatalysis, in a broader sense, provides a toolkit of enzymatic reactions that can be applied to the synthesis of chiral molecules. researchgate.net Enzymes such as ene-reductases and imine reductases are capable of performing stereoselective reductions of carbon-carbon double bonds and imines, respectively. acs.org For instance, flavin-dependent 'ene'-reductases have shown diverse multifunctionality in organic synthesis. acs.org These enzymatic transformations, while not directly applied to 3-hexen-1-yne in the reviewed literature, represent a promising avenue for future research into the stereoselective synthesis of its derivatives. The ability of enzymes to catalyze reactions with high regio- and stereoselectivity makes them ideal for the synthesis of complex natural products and pharmaceuticals. nih.gov

| Enzyme Class | Potential Application in Enyne Synthesis | Research Finding |

| β-Glucosidase | Glycosylation of hexenol derivatives | Used in the synthesis of (Z)-3-hexenyl 6-O-glycosyl-β-D-glucopyranosides. researchgate.net |

| Ene-Reductases | Stereoselective reduction of C=C bonds | Capable of conjugate alkene reduction, offering potential for controlling the stereochemistry of the hexene moiety. acs.org |

| Imine Reductases (IREDs) | Synthesis of chiral amines from enynes | Exhibit catalytic promiscuity for both imine reduction and conjugate alkene reduction. acs.org |

| Thioesterases | Cyclization of functionalized precursors | Employed in one-pot chemoenzymatic tandem cyclizations to create bicyclic peptides. nih.gov |

Grignard Reagent-Mediated Synthesis Approaches

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgmnstate.edu A key application relevant to the synthesis of 3-hexen-1-yne derivatives is in the preparation of 3-hexyne-1-alcohol, a direct precursor to (Z)-3-hexen-1-ol, commonly known as leaf alcohol. google.com

The synthesis commences with the formation of a Grignard reagent from an appropriate alkyl halide and magnesium metal in an anhydrous ether solvent. mnstate.edu This organomagnesium halide then acts as a potent nucleophile. In a documented synthesis of 3-hexyne-1-alcohol, butyne-1 undergoes a reaction with a Grignard reagent, followed by a reaction with ethylene (B1197577) oxide and subsequent hydrolysis. google.com This sequence effectively adds a hydroxyethyl (B10761427) group to the butyne backbone, yielding the target 3-hexyne-1-alcohol.

The general steps involved in such a Grignard-mediated synthesis are outlined below:

Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium turnings in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly basic and will react with water. libretexts.org

Nucleophilic Addition: The formed Grignard reagent attacks an electrophilic carbon, such as the carbon of a carbonyl group or, in this case, the strained ring of ethylene oxide. google.com

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed in a subsequent step, typically with a dilute acid, to yield the final alcohol product. google.com

This methodology highlights the utility of Grignard reagents in building the carbon skeleton of hexenol and, by extension, provides a pathway to 3-hexen-1-yne through subsequent chemical modifications.

| Reactant 1 | Reactant 2 | Key Reagent | Intermediate Product | Final Product (after further steps) |

| Butyne-1 | Bromoalkane/Ethylene Oxide | Grignard Reagent (from Mg) | 3-Hexyne-1-alcohol | (Z)-3-Hexen-1-ol (Leaf Alcohol) google.com |

| Alkyl Halide | Magnesium Metal | Anhydrous Ether | Alkylmagnesium Halide (Grignard Reagent) | Used for C-C bond formation mnstate.edu |

| Bromobenzene | Magnesium Metal | Anhydrous Diethyl Ether | Phenylmagnesium Bromide | Triphenylmethanol (after reaction with benzophenone) libretexts.org |

Formation of Substituted Hexenynes in Complex Molecule Synthesis

Substituted hexenynes are valuable intermediates in the synthesis of more complex molecular architectures, including natural products and biologically active compounds. uio.no The strategic introduction of substituents onto the hexenyne framework allows for subsequent transformations and the construction of intricate ring systems.

A significant application of substituted hexenynes is in gold-catalyzed cycloisomerization reactions. For example, the synthesis of 4-phenyl-1-hexen-5-yne has been successfully achieved and used as a substrate in gold(III)-catalyzed bicycloisomerization to produce 3-phenylbicyclo[3.1.0]hex-2-ene. uio.no The synthesis of these substituted hexenynes can sometimes be accompanied by the formation of by-products, such as hexa-1,2,5-trien-1-ylbenzene, necessitating careful purification. uio.no

The principles of retrosynthetic analysis are often employed to devise synthetic routes to complex molecules, where a target structure is deconstructed into simpler, commercially available starting materials. ias.ac.in In the context of the fumonisins, a group of mycotoxins, retrosynthetic analysis of the C20 backbone identified a C(12)-C(20) unit as a key synthetic target, which could be derived from trans-4-hexen-3-one. up.ac.za This demonstrates how a substituted hexene derivative serves as a foundational building block for a complex natural product.

Furthermore, palladium-catalyzed hydroalkylation of 1,3-enynes with ketones represents an atom-economical method for generating allenes, which are themselves versatile synthetic intermediates. nih.gov This transformation allows for the formation of a new carbon-carbon bond at the α-position of the ketone, leading to a β-allenyl ketone. nih.gov While not directly producing a substituted hexenyne, this methodology showcases the reactivity of the enyne system and its potential for elaboration into more complex structures.

| Starting Material(s) | Reaction Type | Product | Application/Significance |

| Phenyl-substituted precursors | Grignard/Coupling Reactions | 4-Phenyl-1-hexen-5-yne uio.no | Substrate for gold-catalyzed bicycloisomerization. uio.no |

| trans-4-Hexen-3-one | Multi-step synthesis | C(12)-C(20) unit of Fumonisin B1 up.ac.za | Building block in the total synthesis of a complex natural product. up.ac.za |

| 1,3-Enynes and Ketones | Cooperative Pd(0)/B(C₆F₅)₃/NR₃ Catalysis | β-Allenyl ketones nih.gov | Atom-economical synthesis of allenes. nih.gov |

Strategic Considerations for High Stereochemical Purity in 3-Hexen-1-yne Synthesis

Achieving high stereochemical purity is a paramount concern in the synthesis of 3-hexen-1-yne, as the geometric configuration of the double bond significantly influences the properties and subsequent reactivity of the molecule. The two isomers, (Z)-3-hexen-1-yne and (E)-3-hexen-1-yne, require distinct synthetic strategies to be obtained in high isomeric excess.

For the synthesis of the (Z)-isomer, a common and effective method is the stereoselective reduction of a corresponding alkyne precursor. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a well-established reagent for the semi-hydrogenation of alkynes to produce cis-(Z)-alkenes. libguides.com The reduction of 3-hexyne using a Lindlar catalyst would be expected to yield (Z)-3-hexene. libguides.com Another highly efficient system for this transformation is a zinc-copper couple, which can selectively hydrogenate an alkyne to a (Z)-alkene with greater than 98% stereoselectivity.

Conversely, the synthesis of the trans-(E)-isomer can be achieved through the reduction of an alkyne using sodium metal in liquid ammonia. libguides.com This dissolving metal reduction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of the (E)-alkene.

Beyond reduction methods, palladium-catalyzed cross-coupling reactions followed by stereoselective reduction offer a two-step strategy for accessing (Z)-hex-3-en-1-yne with high purity. This approach provides flexibility in the introduction of different functional groups. Precise control of reaction parameters such as temperature, catalyst choice, and solvent polarity is crucial to minimize side reactions and ensure high stereochemical fidelity. The purity and stereochemistry of the final product are typically confirmed using analytical techniques such as ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

| Desired Isomer | Synthetic Strategy | Key Reagents/Catalysts | Stereochemical Outcome |

| (Z)-3-Hexen-1-yne | Stereoselective reduction of alkyne | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂/Quinoline) | syn-addition of hydrogen, leading to the cis or (Z)-alkene. libguides.com |

| (Z)-3-Hexen-1-yne | Stereoselective reduction of alkyne | Zn-Cu couple | High stereoselectivity (>98%) for the (Z)-alkene. |

| (E)-3-Hexen-1-yne | Dissolving metal reduction of alkyne | Sodium (Na) in liquid ammonia (NH₃) | anti-addition of hydrogen, leading to the trans or (E)-alkene. libguides.com |

| (Z)-3-Hexen-1-yne | Palladium-catalyzed cross-coupling and stereoselective reduction | Pd(PPh₃)₂Cl₂, followed by a selective reducing agent | High stereochemical purity with precise control of reaction conditions. |

Elucidation of Reaction Mechanisms and Transformative Pathways Involving 3 Hexen 1 Yne

Cyclization Reactions and Aromatization Pathways

The structural arrangement of 3-hexen-1-yne (B13578367), featuring both a double and a triple bond, makes it a key substrate in a variety of cyclization reactions, leading to the formation of aromatic and other cyclic systems. These transformations are of significant interest in organic synthesis and materials science.

Bergman Cyclization Relevance to Enediynes

The Bergman cyclization is a significant reaction that involves the thermal or photochemical cyclization of an enediyne, such as (Z)-3-hexene-1,5-diyne, to produce a highly reactive p-benzyne diradical. organic-chemistry.org This diradical can then abstract hydrogen atoms from a suitable donor to form a stable aromatic ring. organic-chemistry.org While the parent molecule for this reaction is (Z)-3-hexene-1,5-diyne, the underlying principles are relevant to the broader class of enediynes, including derivatives of 3-hexen-1-yne. irb.hracs.org

The high reactivity of the p-benzyne intermediate has been harnessed in the design of antitumor agents like calicheamicin, which can induce DNA cleavage. organic-chemistry.org The efficiency of the Bergman cyclization is influenced by the distance between the two alkyne termini; cyclic enediynes generally exhibit lower activation barriers compared to their acyclic counterparts. organic-chemistry.org The reaction is typically induced at high temperatures, often around 200°C, due to a significant activation energy barrier. organic-chemistry.org However, the development of precursors that can undergo cyclization at room temperature is an active area of research. organic-chemistry.org

Hopf Cyclization in the Context of Hexa-1,3-dien-5-ynes

The Hopf cyclization is a thermally allowed 6π-electrocyclization of cis-hexa-1,3-dien-5-ynes to form aromatic rings. nih.gov This reaction proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, also known as 1,2,4-isobenzene. nih.gov The rate-determining step is not the initial electrocyclization but the subsequent 1,2-hydrogen shift. nih.gov

Historically, the Hopf cyclization has been limited by the high temperatures required, often exceeding 200-250°C for non-benzannulated dienynes. researchgate.net However, recent research has demonstrated that the reaction barrier can be significantly lowered. For instance, the cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface occurs at much lower temperatures, with the first cyclization to a naphthalene (B1677914) derivative completing below 160°C and the second to a chrysene (B1668918) derivative by approximately 190°C. escholarship.orgacs.org This surface-mediated approach has important implications for the synthesis of graphene nanoribbons. nih.govescholarship.org

Anionic Cyclization and Tandem Cascade Reactions

Anionic cyclization represents another important pathway for the transformation of enyne systems. For example, (Z)-1-aryl-3-hexen-1,5-diynes can undergo a novel tandem cascade reaction when treated with sodium azide. acs.org This sequence involves a 1,3-dipolar cycloaddition, followed by anionic cyclization and a sigmatropic rearrangement to yield 1-aryl-1H-benzotriazoles in good yields. acs.org

Furthermore, intramolecular anionic cycloaromatization of (3(Z)-hexen-1,5-diynyl)anilines has been shown to produce carbazoles. researchgate.net These reactions highlight the versatility of the enyne moiety in constructing complex heterocyclic frameworks through carefully orchestrated reaction cascades.

Addition Reactions to the Enynyl Moiety

The double and triple bonds within the 3-hexen-1-yne scaffold are susceptible to a variety of addition reactions, providing routes to functionalized and more complex molecular architectures.

Hydrostannylation and Subsequent Cross-Coupling Reactions

Hydrostannylation, the addition of a tin hydride across a multiple bond, is a powerful tool for the functionalization of alkynes. In the context of enynes, palladium-catalyzed hydrostannylation of 1,6-diynes can lead to a hydrostannylation-cyclization sequence, forming 1,2-dialkylidenecyclopentanes. scholaris.ca

For acyclic systems, the hydrostannylation of a bromo-substituted enyne like (Z)-1-bromo-1-hexene-3-yne with tributyltin hydride in the presence of a palladium catalyst can install a stannyl (B1234572) group at the terminal alkyne position with high regioselectivity. The resulting vinylstannane can then undergo subsequent Stille cross-coupling reactions with various electrophiles, such as iodobenzene, to form more complex enynes while retaining the stereochemistry of the double bond. kyoto-u.ac.jp This two-step process provides a versatile method for elaborating the enyne framework.

Nucleophilic Conjugate Additions (e.g., Thiol-yne, Amino-yne, Hydroxyl-yne)

The activated triple bond in certain enyne systems is susceptible to nucleophilic conjugate addition, also known as the Michael addition. wikipedia.org This reaction type is particularly effective with soft nucleophiles. acs.org

Thiol-yne Reaction: The addition of a thiol to an alkyne, known as the thiol-yne reaction or alkyne hydrothiolation, results in the formation of a vinyl sulfide (B99878). wikipedia.org This reaction can be initiated by radicals or catalyzed by various metals. wikipedia.org The radical-mediated process typically proceeds via an anti-Markovnikov addition. wikipedia.org The initial vinyl sulfide product can sometimes undergo a second addition of a thiol, leading to a dithioether. acs.org This "click" reaction is valued for its efficiency and has been used in polymerization and materials science. researchgate.netresearchgate.net

Amino-yne Reaction: The addition of an amine to an activated alkyne is a highly efficient process that can occur spontaneously at room temperature without a catalyst, particularly with electron-deficient alkynes. mdpi.com This reaction is stereoselective, typically favoring the formation of the β-aminoacrylate product. mdpi.com The amino-yne reaction has found applications in bioconjugation and the synthesis of polymers and hydrogels. researchgate.netacs.org

Hydroxyl-yne Reaction: The addition of alcohols to activated alkynes is generally more challenging compared to thiols and amines due to the lower nucleophilicity of the hydroxyl group. bham.ac.uk These reactions often require specific catalysts or more forcing conditions to proceed efficiently. bham.ac.uk

The table below summarizes the key reaction types discussed:

| Reaction Type | Substrate Type | Key Features | Product Class |

| Bergman Cyclization | Enediyne | Thermal/photochemical, p-benzyne intermediate | Aromatic ring |

| Hopf Cyclization | cis-Hexa-1,3-dien-5-yne | 6π-electrocyclization, high temperature (can be lowered with catalyst) | Aromatic ring |

| Anionic Cyclization | Functionalized enyne | Tandem cascade reactions | Heterocycles (e.g., benzotriazoles, carbazoles) |

| Hydrostannylation | Enyne | Palladium-catalyzed, regioselective | Vinylstannane |

| Thiol-yne Addition | Activated alkyne | Radical or metal-catalyzed, "click" reaction | Vinyl sulfide/dithioether |

| Amino-yne Addition | Activated alkyne | Spontaneous, catalyst-free, stereoselective | β-Aminoacrylate |

| Hydroxyl-yne Addition | Activated alkyne | Requires specific catalysts/conditions | Vinyl ether |

Hydration Reactions of Alkynes and Enols (General Principles Applicable)

The hydration of alkynes, a reaction that adds a molecule of water across the triple bond, is a fundamental transformation in organic chemistry. jove.com Unlike alkenes, alkynes are generally less reactive towards hydration and often require a catalyst, such as a mercuric salt (HgSO₄) in the presence of a strong acid like sulfuric acid (H₂SO₄), to proceed at a practical rate. jove.comlibretexts.org

The reaction typically proceeds via Markovnikov addition, where the hydroxyl group attaches to the more substituted carbon of the alkyne. libretexts.org For an internal alkyne like 3-hexen-1-yne, this can lead to a mixture of products if the substitution pattern is unsymmetrical. However, in the case of 3-hexen-1-yne, the triple bond is at the terminus, so the reaction is regioselective.

The initial product of alkyne hydration is an enol, a molecule containing a hydroxyl group bonded to a carbon-carbon double bond. libretexts.orgchemistrysteps.com Enols are generally unstable and rapidly tautomerize to their more stable keto form. organicchemistrytutor.commasterorganicchemistry.com This process, known as keto-enol tautomerization, involves the migration of a proton and a shift of the double bond, resulting in the formation of a ketone. organicchemistrytutor.com

The generally accepted mechanism for acid-catalyzed hydration involves the following steps:

Protonation of the alkyne: The π bond of the alkyne attacks a proton (H⁺) from the acid catalyst, forming a vinylic carbocation intermediate. chemistrysteps.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation. chemistrysteps.com

Deprotonation: A base (another water molecule or the conjugate base of the acid) removes a proton from the oxonium ion, yielding the enol. organicchemistrytutor.com

Tautomerization: The enol rapidly rearranges to the final ketone product. masterorganicchemistry.com

In the presence of a mercury(II) catalyst, the mechanism is slightly different, involving the formation of a cyclic mercurinium ion intermediate, which is then attacked by water. jove.com This pathway also leads to an enol that subsequently tautomerizes. libretexts.org

Metal-Catalyzed Transformations

Metal catalysts play a crucial role in unlocking the synthetic potential of 3-hexen-1-yne, enabling a range of selective and efficient transformations.

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that occurs between an alkene and an alkyne, catalyzed by a metal carbene complex, to form a 1,3-diene. wikipedia.orgbeilstein-journals.org This reaction can be performed either intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly. beilstein-journals.orgthieme-connect.de For a molecule like 3-hexen-1-yne, intermolecular enyne metathesis with another olefin would be the relevant pathway.

The generally accepted "yne-then-ene" mechanism for enyne metathesis is as follows: wikipedia.org

The metal carbene catalyst reacts with the alkyne moiety of the enyne to form a metallacyclobutene intermediate. wikipedia.org

This intermediate undergoes a retro [2+2] cycloaddition to generate a new metal carbene and a new double bond. wikipedia.org

The newly formed metal carbene then reacts with the alkene portion in a standard olefin metathesis fashion, forming a metallacyclobutane. wikipedia.org

The final 1,3-diene product is released, and the metal carbene is regenerated to continue the catalytic cycle. wikipedia.org

An alternative "ene-then-yne" pathway, where the catalyst initially reacts with the alkene, has also been proposed, particularly for ruthenium-based catalysts. wikipedia.org The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. wikipedia.org

Three-component coupling reactions involving enynes, such as 3-hexen-1-yne, carbonyl compounds, and organozinc reagents offer a direct route to complex molecules like homopropargyl alcohols. clockss.org In these reactions, the organozinc reagent, an aldehyde or ketone, and the enyne combine in a single step. clockss.org

A proposed mechanism for this transformation involves the following: clockss.org

The organozinc reagent adds across the enyne in a 1,4-fashion, forming an allenylzinc intermediate. clockss.org

This intermediate then reacts with the carbonyl compound (e.g., an aldehyde) at the γ-position through a six-membered transition state to yield the homopropargyl alcohol product. clockss.org

Interestingly, these reactions can often proceed without the need for a transition metal catalyst. clockss.org The choice of electrophile can also influence the outcome; for instance, using carbon dioxide instead of a carbonyl compound can lead to the formation of allenyl carboxylic acids. clockss.org

Palladium and copper catalysts are widely used to mediate cross-coupling and dimerization reactions of enynes like 3-hexen-1-yne. These reactions are instrumental in constructing more elaborate carbon skeletons.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to couple 3-hexen-1-yne with aryl or vinyl halides. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond between the terminal alkyne and the halide. researchgate.net Another strategy involves a palladium-catalyzed cross-coupling of alkynyl carboxylic acids with aryl halides.

Copper-catalyzed dimerization of terminal alkynes, known as the Glaser coupling, can be used to synthesize symmetrical 1,3-diynes. While not directly applicable to creating a dimer of 3-hexen-1-yne in its original form, related copper-catalyzed reactions can lead to the formation of unsymmetrical diynes. rsc.org For instance, copper acetylides can undergo coupling reactions to form complex alkyne-containing polymers. researchgate.net

Table 1: Overview of Metal-Catalyzed Reactions of 3-Hexen-1-yne

| Reaction Type | Catalyst(s) | Reactants | Product Type |

|---|---|---|---|

| Enyne Metathesis | Metal Carbene (e.g., Ru-based) | 3-Hexen-1-yne, Alkene | 1,3-Diene |

| Three-Component Coupling | None or Ni catalyst | 3-Hexen-1-yne, Aldehyde, Organozinc Reagent | Homopropargyl Alcohol |

| Cross-Coupling | Pd, Cu | 3-Hexen-1-yne, Aryl/Vinyl Halide | Substituted Enyne |

| Dimerization/Polymerization | Cu | 3-Hexen-1-yne derivatives | Diynes, Polyalkynes |

Reductive Transformations

The selective reduction of the triple bond in 3-hexen-1-yne is a crucial transformation for accessing stereodefined alkenes.

The semihydrogenation of the alkyne moiety in a conjugated enyne like 3-hexen-1-yne allows for the stereoselective synthesis of either (Z)- or (E)-dienes. wikipedia.org The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

For the formation of the (Z)-alkene (cis), Lindlar's catalyst is commonly employed. wikipedia.orgmasterorganicchemistry.com This catalyst consists of palladium deposited on calcium carbonate and "poisoned" with a substance like lead acetate (B1210297) or quinoline. masterorganicchemistry.comrsc.org The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane. masterorganicchemistry.com The reaction proceeds via the syn-addition of hydrogen to the alkyne, resulting in the exclusive formation of the cis-isomer.

Alternatively, modifying the catalyst system can lead to high selectivity for the (Z)-alkene. For example, a zinc catalyst activated by copper has been shown to achieve >98% efficiency in producing the Z-alkene from hex-3-en-1-yne.

Table 2: Catalysts for Semihydrogenation of 3-Hexen-1-yne

| Catalyst System | Product Stereochemistry | Key Features |

|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-alkene (cis) | Poisoned catalyst prevents over-reduction. masterorganicchemistry.comrsc.org |

| Zn-Cu | (Z)-alkene (cis) | High selectivity for the Z-isomer. |

Complete Hydrogenation to Alkane Products

The complete hydrogenation of 3-Hexen-1-yne, an enyne, to its corresponding alkane, hexane (B92381), involves the saturation of both the carbon-carbon double bond and the carbon-carbon triple bond. This transformation requires the addition of three equivalents of molecular hydrogen (H₂) across the unsaturated bonds. The reaction is typically carried out in the presence of a metal catalyst.

Common catalysts for the complete hydrogenation of alkynes and alkenes to alkanes include platinum (Pt), palladium on carbon (Pd/C), and finely dispersed nickel (Raney-Ni). libretexts.org These catalysts provide a surface for the reaction to occur, facilitating the cleavage of the H-H bond and the addition of hydrogen atoms to the carbon atoms of the double and triple bonds. The hydrogenation process is generally interruptible, meaning that with modified catalysts, the reaction can be stopped at the alkene stage. libretexts.org However, for complete saturation to an alkane, more active catalysts and typically harsher conditions (if necessary) are employed to ensure both π-systems are reduced.

The general reaction can be represented as: CH₃CH₂CH=CHC≡CH + 3 H₂ --(Catalyst)--> CH₃CH₂CH₂CH₂CH₂CH₃

Table 1: Catalysts for Complete Hydrogenation of Unsaturated Hydrocarbons

| Catalyst | Description | Typical Application |

|---|---|---|

| Platinum (Pt) | Highly active catalyst, often used as platinum oxide (PtO₂, Adams' catalyst). | Hydrogenation of a wide range of functional groups, including complete saturation of alkynes and alkenes. libretexts.org |

| Palladium on Carbon (Pd/C) | Palladium metal dispersed on activated carbon support. | A versatile and common catalyst for hydrogenations, including the reduction of alkynes and alkenes to alkanes. libretexts.orgsmolecule.com |

| Raney Nickel (Raney-Ni) | A fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. | Used in the hydrogenation of various unsaturated compounds to their saturated counterparts. libretexts.org |

Thermal Rearrangements and Isomerizations

The thermal rearrangements of enynes, including isomers of hexenyne, have been a subject of theoretical and experimental investigation. acs.orgresearchgate.net Studies on the thermal behavior of 1-hexen-5-yne (B80130) are particularly relevant as it is an isomer of 3-hexen-1-yne. Theoretical studies using density functional theory (DFT) and other high-level ab initio methods have explored the potential energy surface for the rearrangements of 1-hexen-5-yne, 1,2,5-hexatriene, and 2-methylenebicyclo[2.1.0]pentane. researchgate.net These computational models help in understanding the reaction pathways and predicting product distributions at various temperatures, which show agreement with experimental results from pyrolysis experiments. acs.orgresearchgate.net

One of the key thermal rearrangements for enynes is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift. Computational studies on model 3,3-dicyano-1,5-enynes have shown that the activation energy for the Cope rearrangement is sensitive to the substitution pattern of the alkyne. nih.gov Terminal alkynes were found to have a lower free energy barrier for rearrangement compared to internal alkynes. nih.gov This suggests that the isomerization pathways and their energetics are highly dependent on the specific structure of the enyne.

For 1-hexen-5-yne, it can undergo isomerization to 1,2,5-hexatriene. nist.gov The reaction thermochemistry data for this isomerization has been compiled, providing insight into the relative stabilities of these isomers. nist.gov

Biradical intermediates play a crucial role in certain thermal rearrangements of enynes, most notably in the Bergman cyclization of enediynes. wikipedia.org This reaction proceeds through a high-energy p-benzyne biradical intermediate. wikipedia.orgsmu.edu While 3-Hexen-1-yne is not an enediyne, the study of these systems provides a framework for understanding high-energy intermediates in unsaturated systems. The formation of the biradical is often the rate-limiting step and can be facilitated by incorporating the enediyne moiety into a strained ring system, which lowers the reaction temperature. wikipedia.org

In the context of enyne rearrangements like the Myers-Saito and Schmittel cyclizations, biradical intermediates are also key. smu.edursc.org The Myers-Saito cyclization of an enyne-allene, which can be formed from an enediyne, proceeds through a biradical intermediate. rsc.org The energetics of these rearrangements are influenced by the stability of the transition states leading to these biradical species.

Computational studies have been instrumental in elucidating the transition state geometries and their corresponding activation energies. For the Cope rearrangement of 1,5-enynes, density functional theory calculations have determined the free energy barriers, which are affected by steric and electronic factors of the substituents. nih.gov For instance, the difference in transition state energy between terminal and internal alkynes in certain systems is around 2 kcal/mol. nih.gov The activation energy can also be lowered by ground-state destabilization, such as introducing torsional strain in bicyclic scaffolds. nih.gov

Table 2: Computed Free Energy Barriers for Enyne Cope Rearrangement

| Enyne Type | Free Energy Barrier (kcal/mol) | Key Finding | Reference |

|---|---|---|---|

| Parent terminal alkyne | 31.5 | Lower barrier compared to internal alkynes. | nih.gov |

| Internal alkynes | 33.5 - 33.6 | Higher temperatures required for rearrangement. | nih.gov |

| Bicyclic terminal alkyne | Lower than monocyclic | Ground state destabilization due to torsional strain lowers the activation energy. | nih.gov |

| Bicyclic internal alkyne | 1-2 higher than bicyclic terminal | Consistent trend of internal alkynes having higher barriers. | nih.gov |

Oxidative Processes and Cleavage Reactions

3-Hexen-1-yne, containing both a double and a triple bond, can undergo oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). lumenlearning.comlibretexts.org These reactions break the carbon-carbon multiple bonds, leading to the formation of smaller carbonyl-containing compounds, primarily carboxylic acids. libretexts.org

Ozonolysis is a powerful method for cleaving alkenes and alkynes. masterorganicchemistry.com The reaction involves the addition of ozone across the multiple bond to form an ozonide intermediate, which is then worked up to yield the final products. masterorganicchemistry.comunl.edu For an internal alkyne, ozonolysis typically yields two carboxylic acids. pdx.edu The double bond of 3-hexen-1-yne would also be cleaved. The specific products would depend on the position of the bonds in the starting material. For 3-hexen-1-yne, cleavage of the double bond (at C3-C4) and the triple bond (at C1-C2) would be expected. Ozonolysis of the triple bond in a terminal alkyne like 3-hexen-1-yne would lead to the formation of a carboxylic acid and carbon dioxide. The double bond cleavage would yield two carbonyl compounds. chemconnections.org

Potassium permanganate is another strong oxidizing agent that can cleave both alkenes and alkynes. youtube.com Under harsh conditions (hot, basic KMnO₄), alkynes are cleaved to form carboxylates, which upon acidic workup give carboxylic acids. libretexts.orglibretexts.org Similar to ozonolysis, the double bond would also be cleaved.

The general outcomes of oxidative cleavage are summarized below:

Internal Alkyne Cleavage: R-C≡C-R' → R-COOH + R'-COOH

Terminal Alkyne Cleavage: R-C≡C-H → R-COOH + CO₂

Alkene Cleavage: RCH=CHR' → R-CHO + R'-CHO (with reductive workup) or R-COOH + R'-COOH (with oxidative workup) masterorganicchemistry.com

For 3-Hexen-1-yne (CH₃CH₂CH=CHC≡CH), oxidative cleavage would break the molecule at the C1-C2 triple bond and the C3-C4 double bond, leading to a mixture of smaller carboxylic acids and CO₂.

Nucleophilic Substitution Reactions

The terminal alkyne functionality in 3-Hexen-1-yne possesses an acidic proton (pKa ≈ 26). pdx.edu This acidity allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a corresponding acetylide anion. pdx.edu This acetylide anion is a potent nucleophile and can participate in nucleophilic substitution reactions, particularly with primary alkyl halides, in an Sₙ2 fashion. pdx.edu This reaction is a fundamental carbon-carbon bond-forming strategy in organic synthesis.

The general reaction is as follows:

CH₃CH₂CH=CHC≡CH + NaNH₂ → CH₃CH₂CH=CHC≡C⁻Na⁺ + NH₃

CH₃CH₂CH=CHC≡C⁻Na⁺ + R-X → CH₃CH₂CH=CHC≡C-R + NaX (where R is a primary alkyl group and X is a halide)

This reactivity allows for the elongation of the carbon chain and the introduction of various functional groups at the terminus of the original alkyne. The presence of the double bond within the molecule adds another layer of functionality that can be exploited in subsequent synthetic steps. The acetylide can also act as a nucleophile in reactions with other electrophiles, such as carbonyl compounds (aldehydes and ketones).

Additionally, the triple bond itself can act as a nucleophile in certain contexts, participating in reactions like substitution reactions. However, the most characteristic nucleophilic behavior stems from the acetylide anion formed upon deprotonation.

Spectroscopic and Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-Hexen-1-yne (B13578367). uobabylon.edu.iq It provides information on the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Coupling Constants for Z-Isomer Confirmation

Proton (¹H) NMR spectroscopy is particularly useful for differentiating between the E (trans) and Z (cis) isomers of 3-Hexen-1-yne. The coupling constant (³J), which describes the interaction between two adjacent protons, is stereochemically dependent. For vinylic protons, a trans configuration typically exhibits a larger coupling constant, generally in the range of 11-18 Hz, while a cis configuration shows a smaller coupling constant, typically between 6-15 Hz. libretexts.org This difference allows for the unambiguous assignment of the double bond geometry. For instance, analysis of the olefinic proton coupling constants is a critical step in confirming the stereochemistry of synthesized (Z)-3-Hexen-1-yne.

Solution NMR for Self-Aggregation Studies of Derivatives

Solution NMR spectroscopy has been employed to study the self-aggregation behavior of derivatives of 3-hexen-1,5-diyne. researchgate.netnih.gov By analyzing the concentration and temperature-dependent changes in chemical shifts and diffusion coefficients, researchers can model the association process. researchgate.net For example, studies on 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives in [D₁₂]cyclohexane have utilized this approach. researchgate.netnih.gov The data obtained from these experiments, including association constants and thermodynamic parameters (enthalpy and entropy), reveal the driving forces behind the self-assembly process. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide structural details of the self-assembled aggregates in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. specac.com In 3-Hexen-1-yne, the key functional groups are the carbon-carbon triple bond (C≡C) of the alkyne and the carbon-carbon double bond (C=C) of the alkene.

The IR spectrum of an enyne like 3-Hexen-1-yne will display characteristic absorption bands that confirm its structure. libretexts.org The stretching vibration of the terminal alkyne C≡C bond typically appears in the region of 2100-2260 cm⁻¹. pressbooks.pub The C=C stretching vibration of the alkene is expected to absorb around 1640-1680 cm⁻¹. libretexts.org Additionally, the stretching vibration of the sp-hybridized C-H bond of the terminal alkyne (≡C-H) is found at approximately 3300 cm⁻¹, while the sp²-hybridized C-H bonds of the alkene (=C-H) absorb in the 3020-3100 cm⁻¹ range. pressbooks.pub

Table 1: Characteristic IR Absorption Frequencies for 3-Hexen-1-yne Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 |

| Alkene | =C-H stretch | 3020 - 3100 |

| Alkyne | C≡C stretch | 2100 - 2260 |

| Alkene | C=C stretch | 1640 - 1680 |

Data sourced from multiple references. libretexts.orgpressbooks.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This method is instrumental in assessing the purity of 3-Hexen-1-yne and validating the products of chemical reactions involving this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase in the GC column. aimil.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For (E)-3-Hexen-1-yne, the NIST database records a main library spectrum with top peaks at m/z 79 and 80. nih.gov This technique is crucial for confirming the identity and purity of synthesized (Z)-3-Hexen-1-yne and its derivatives. scribd.com For instance, GC-MS has been used to analyze the volatile compounds in green tea, where derivatives of 3-hexen-1-ol were identified. nih.gov

Fourier Transform Microwave Spectroscopy for Gas-Phase Structural Determination

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. techniques-ingenieur.fr This method has been successfully applied to determine the gas-phase structure of the related molecule, cis-hex-3-ene-1,5-diyne. acs.org By measuring the rotational transitions of a molecule, researchers can calculate its rotational constants with high accuracy. These experimental constants, when combined with high-level quantum chemical calculations, yield a detailed and accurate equilibrium structure (Rₑ) of the molecule. acs.org This combined approach has confirmed the C₂ᵥ symmetry of cis-hex-3-ene-1,5-diyne and revealed slight deviations of the alkyne units from linearity. acs.org

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) mass spectrometry is a widely used method for analyzing organic compounds. In this technique, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of 3-Hexen-1-yne provides valuable structural information. nist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound (80.13 g/mol ). nih.govnih.gov The fragmentation pattern, which shows the relative abundances of different fragment ions, helps in elucidating the structure. The NIST Chemistry WebBook provides mass spectral data for 3-Hexen-1-yne, which can be used as a reference for its identification. nist.gov

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of (E)-3-Hexen-1-yne

| m/z | Interpretation |

|---|---|

| 80 | Molecular Ion (M⁺) |

| 79 | [M-H]⁺ |

| 39 | Fragment Ion |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Ion Trap Mass Spectrometry for Reaction Product Analysis

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of ion trap mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures generated from organic reactions, such as the various transformations involving 3-Hexen-1-yne. In reactions like enyne metathesis, a multitude of products, including isomers and unexpected side products, can be formed, necessitating a robust analytical approach for their separation and identification. acs.orgthieme-connect.de

The process begins with the injection of the reaction mixture into a liquid chromatograph. The components of the mixture are separated based on their affinity for the stationary phase in the chromatography column. As each component elutes from the column at a specific retention time, it is introduced into the ion source (typically electrospray ionization, ESI) of the mass spectrometer. bu.edu The ion trap mass spectrometer then traps ions of the eluted compounds. thermofisher.comchromatographyonline.com

A key advantage of the ion trap is its ability to perform multiple stages of mass analysis (MSⁿ). chromatographyonline.comresearchgate.net In a typical analysis, a full scan (MS¹) is first performed to detect all ions eluting at a particular time. Specific ions of interest, such as a potential product, can then be isolated within the trap and subjected to collision-induced dissociation (CID) to generate fragment ions (MS²). This fragmentation pattern provides a structural fingerprint of the molecule. This process can be repeated (MS³) on a specific fragment ion for even more detailed structural information, which is invaluable for unambiguously identifying reaction products in a complex matrix. bu.eduthermofisher.com

Research involving enyne metathesis often utilizes LC-MS to monitor reaction progress and characterize the resulting products. acs.orgcsic.es For instance, in a cross-metathesis reaction of 3-Hexen-1-yne with an alkene, LC-IT-MS can be used to identify the expected 1,3-diene products, as well as any side products arising from self-metathesis or isomerization. acs.orgpku.edu.cn The retention time helps to separate isomers, while the mass-to-charge ratio (m/z) from the MS¹ scan confirms the molecular weight of the products. Subsequent MS/MS analysis provides the fragmentation data needed to confirm the connectivity and structure of the newly formed compounds.

The table below illustrates the type of data that can be obtained from an LC-IT-MS analysis of a hypothetical reaction mixture containing 3-Hexen-1-yne.

| Compound Name | Retention Time (min) | Molecular Formula | Observed Ion [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Identification Notes |

|---|---|---|---|---|---|

| 3-Hexen-1-yne | 5.2 | C₆H₈ | 81.07 | 65, 53, 39 | Unreacted starting material. |

| (3Z,5E)-Dodeca-3,5-diene-1,11-diyne | 14.8 | C₁₂H₁₄ | 159.12 | 143, 129, 115, 91 | Self-metathesis product of 3-Hexen-1-yne. |

| (3E,5Z)-Nona-3,5-dien-1-yne | 11.5 | C₉H₁₂ | 121.10 | 105, 93, 79, 67 | Cross-metathesis product with 1-pentene. |

| (E)-Dec-4-ene | 18.3 | C₁₀H₂₀ | 141.17 | 97, 83, 69, 55 | Self-metathesis product of 1-pentene. |

Theoretical and Computational Chemistry Investigations of 3 Hexen 1 Yne

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-hexen-1-yne (B13578367). These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. From this, a wide range of properties, including molecular geometry, orbital energies, and reactivity descriptors, can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic properties of molecules like 3-hexen-1-yne. DFT methods calculate the total energy of a system based on its electron density rather than its complex many-electron wavefunction.

Recent advancements in DFT include the development of improved dispersion corrections, which are crucial for accurately modeling non-covalent interactions. The (3Z)-hexen-1-yne molecule was included in the development and benchmarking of the D4 model for computing London dispersion interactions. chemrxiv.orgsemanticscholar.org This model uses atomic partial charges to scale coordination-dependent dipole polarizabilities, leading to more accurate energy calculations, which is critical for understanding intermolecular interactions and thermochemistry. semanticscholar.org DFT is also frequently used to obtain optimized geometries and vibrational frequencies which can be used as a basis for higher-level ab initio calculations. acs.org

Table 1: DFT Applications in the Study of 3-Hexen-1-yne and Related Systems

| Method/Application | System | Findings/Purpose | Reference |

|---|---|---|---|

| DFT-D4 Model Development | (3Z)-hexen-1-yne | Used as a test molecule for developing an accurate, charge-dependent London dispersion correction scheme. | chemrxiv.orgsemanticscholar.org |

| Geometry Optimization | C6H8 Isomers | DFT methods are commonly employed to find the lowest energy structures before applying more computationally expensive ab initio methods for energy refinement. | acs.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, particularly for thermochemical data.

High-level composite methods like CBS-QB3 have been used to calculate the standard enthalpy of formation for both cis- and trans-3-hexen-1-yne. These calculations provide crucial thermodynamic data that is essential for understanding the stability and energy of formation of these isomers. For instance, the calculated standard enthalpy of formation (ΔfH⁰) for trans-3-hexen-1-yne is 239.5 kJ/mol, while for the cis isomer it is 236.3 kJ/mol.

Furthermore, these methods have been applied in the context of reaction mechanisms where 3-hexen-1-yne is a potential product. In studies of the reaction between the ethynyl radical (C₂H) and butene isomers, ionization energies of the resulting C₆H₈ products were computed using the CBS-QB3 method to help identify the molecular structures formed. acs.org While not a direct study of 3-hexen-1-yne's reactivity, this demonstrates the utility of ab initio calculations in characterizing it within a complex reaction system. acs.org

Table 2: Calculated Thermochemical Data for 3-Hexen-1-yne Isomers

| Isomer | Computational Method | Property | Calculated Value (kJ/mol) |

|---|---|---|---|

| trans-3-Hexen-1-yne | CBS-QB3 | Standard Enthalpy of Formation (ΔfH⁰) | 239.5 |

| cis-3-Hexen-1-yne | CBS-QB3 | Standard Enthalpy of Formation (ΔfH⁰) | 236.3 |

For molecules where the electronic ground state is not well-described by a single electron configuration, such as during bond breaking, in electronically excited states, or for certain diradical species, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct reference state, which can be further refined by adding dynamic electron correlation through methods like Multiconfigurational Second-Order Perturbation Theory (e.g., CASPT2). umich.edunih.gov

While specific CASSCF or related multireference perturbation theory studies focused on 3-hexen-1-yne are not prominent in the literature, these methods are essential for understanding certain reaction classes involving similar enyne systems. For example, ab initio CASSCF calculations have been applied to investigate the Bergman-type cyclization of a related (Z)-hepta-1,2,4-trien-6-yne. acs.orgacs.org In that study, CASSCF was used to determine the geometries of the reactant, transition state, and product, providing insight into the reaction's activation energy and exothermicity. acs.org This highlights the type of advanced electronic structure calculations necessary to explore complex rearrangements and cyclizations that could potentially involve 3-hexen-1-yne.

Molecular Dynamics Simulations to Rationalize Structural and Dynamical Changes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scienomics.com By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and thermodynamic properties of a system. tunonlab.comyoutube.com

Currently, there is a lack of specific molecular dynamics simulation studies in the scientific literature that focus on 3-hexen-1-yne. Such studies could, however, provide valuable insights into its behavior in condensed phases. For example, MD simulations could be used to explore the conformational flexibility of the hexenyne chain, investigate its interactions with various solvents, or understand its diffusion and transport properties.

Potential Energy Surface Mapping for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. libretexts.org

Computational studies have explored the PES for reactions where 3-hexen-1-yne is a potential product. For example, in the reaction of the C₂H radical with 1-butene, two initial adducts can be formed. acs.org The subsequent decomposition of one of these adducts via the loss of a hydrogen atom or a methyl group can lead to the formation of 3-hexen-1-yne or 4-penten-1-yne, respectively. acs.org The branching ratios between these products are dictated by the relative energies of the transition states on the C₆H₉ potential energy surface. While this provides information about the formation of 3-hexen-1-yne, detailed PES mapping for reactions that it undergoes, such as additions, cyclizations, or rearrangements, is not extensively documented.

Computational Studies on Cyclization and Rearrangement Energetics

The unique combination of an alkene and an alkyne in 3-hexen-1-yne suggests the possibility of intramolecular cyclization or rearrangement reactions. Computational chemistry is an ideal tool to investigate the energetics (i.e., the activation barriers and reaction energies) of such transformations.

Although computational studies specifically detailing the cyclization or rearrangement energetics of 3-hexen-1-yne are scarce, extensive research has been conducted on closely related C6 hydrocarbon systems. A prominent example is the Bergman cyclization of (Z)-hex-3-ene-1,5-diyne to form the p-benzyne diradical. researchgate.netresearchgate.net High-level ab initio calculations, including CCSD(T), have been used to accurately determine the reaction enthalpy and activation enthalpy for this process. researchgate.netsmu.edu These studies provide a framework for how the energetics of a potential cyclization of 3-hexen-1-yne could be approached, which would likely involve locating the relevant transition states and calculating the energy barriers to formation of cyclic products.

Table 3: Calculated Energetics for the Bergman Cyclization of (Z)-hex-3-ene-1,5-diyne (Analogous System)

| Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Reaction Enthalpy (ΔRH(298)) | 9.1 | Based on CCSD(T) | researchgate.net |

| Activation Enthalpy (ΔH#(298)) | 28.5 | Based on CCSD(T) | researchgate.net |

Analysis of Conjugation Effects and Electronic Properties

Theoretical and computational chemistry provide powerful tools for investigating the electronic structure of molecules like (E)-3-hexen-1-yne. The presence of a conjugated system, formed by the interaction of the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne), dictates its chemical behavior and physical properties. While specific computational studies exclusively focused on (E)-3-hexen-1-yne are limited in publicly available literature, the principles of conjugation and electronic properties can be thoroughly understood by examining analogous, well-studied systems and applying fundamental quantum chemical concepts.

For the purpose of a detailed, quantitative analysis, we will reference computational data for vinylacetylene (but-1-en-3-yne), the simplest conjugated enyne. This molecule captures the essential electronic interactions present in (E)-3-hexen-1-yne—the conjugation between a double and a triple bond—and serves as an excellent model to illustrate these effects.

Conjugation and Electron Delocalization

In (E)-3-hexen-1-yne, the π-orbitals of the double bond (C3=C4) and the triple bond (C1≡C2) are close enough to overlap. This interaction leads to the delocalization of π-electrons across the C1-C2-C3-C4 framework. This delocalization is the hallmark of a conjugated system and results in a more stable electronic configuration compared to isolated double and triple bonds. The delocalized π-system can be described by a set of molecular orbitals (MOs) that extend over all four carbon atoms.

The consequence of this electron delocalization is a modification of the bond lengths. In a non-conjugated system, one would expect distinct single, double, and triple bond lengths. However, in a conjugated system, the bond lengths are averaged to some extent. The C2-C3 single bond, for instance, is expected to be shorter than a typical alkane C-C single bond due to acquiring some partial double bond character. Conversely, the double and triple bonds may be slightly elongated.

Molecular Orbital Analysis

A molecular orbital (MO) analysis provides a quantitative picture of the electronic structure. The interaction of the four p-orbitals in the conjugated system of an enyne leads to the formation of four π molecular orbitals, two bonding (π) and two anti-bonding (π*). The four π-electrons of the double and triple bonds occupy the two bonding MOs in the ground state.

The energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and its spectroscopic properties. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical stability.

Table 1: Calculated Molecular Orbital Energies for Vinylacetylene (eV) This table presents representative data for vinylacetylene as a model for enyne systems, calculated using a high level of theory.

| Molecular Orbital | Energy (eV) |

| π₂ (LUMO+1) | 3.54 |

| π₁ (LUMO) | 1.78 |

| π₂ (HOMO) | -10.91 |

| π₁ (HOMO-1) | -13.22 |

Data is illustrative and based on typical values from computational chemistry studies on vinylacetylene.

The relatively small HOMO-LUMO gap in conjugated systems like enynes is responsible for their ability to absorb light in the ultraviolet-visible region, leading to electronic transitions from the HOMO to the LUMO.

Electronic Properties and Bond Analysis

Computational methods can also provide detailed information about the geometry and the nature of the chemical bonds. The bond lengths in a conjugated system are a direct reflection of the extent of electron delocalization.

Table 2: Calculated and Experimental Bond Lengths for Vinylacetylene (Å) This table compares theoretically calculated bond lengths for vinylacetylene with experimentally determined values, showcasing the accuracy of computational models.

| Bond | Calculated (Å) | Experimental (Å) |

| C≡C | 1.209 | 1.208 |

| C-C | 1.431 | 1.431 |

| C=C | 1.342 | 1.342 |

Calculated values are typical for high-level ab initio or DFT methods.

The data clearly shows that the C-C single bond in vinylacetylene is significantly shorter than a typical C-C single bond in an alkane (around 1.54 Å), which is a direct consequence of π-conjugation.

Furthermore, analysis of the electron density distribution can reveal the polarization of the molecule and the charge distribution along the carbon backbone. In (E)-3-hexen-1-yne, the terminal alkyne hydrogen is weakly acidic, and the electron density is expected to be drawn towards the more electronegative sp-hybridized carbons of the triple bond.

Applications of 3 Hexen 1 Yne in Advanced Chemical Synthesis and Materials Science Research

Building Block for Complex Organic Molecules

3-Hexen-1-yne (B13578367) is a valuable intermediate in organic synthesis. lookchem.com Its unique structure, which contains both a triple and a double bond, allows for a diverse range of chemical reactions, making it a versatile component for creating more complex molecules. ontosight.ailookchem.com

Synthesis of Alkynyl and Alkenyl Derivatives

The presence of both alkyne and alkene functional groups within the same six-carbon chain makes 3-hexen-1-yne a versatile precursor for a variety of derivatives. ontosight.ai Its structure is adept for transformations such as oxidation, reduction, and substitution reactions. For instance, the triple bond can undergo hydrogenation to yield dienes or fully saturated alkanes, while the double bond can be subjected to reactions like epoxidation or dihydroxylation. The terminal alkyne provides a reactive site for coupling reactions, such as Sonogashira or Glaser couplings, to form more extended π-conjugated systems. escholarship.org The compound's reactivity allows it to serve as an intermediate for producing a wide array of more complex molecules. lookchem.com

Precursor to Natural Products and Analogs

The structural framework of 3-hexen-1-yne is relevant to the synthesis of natural products and their analogs. Related enyne compounds serve as precursors in the synthesis of complex molecules like prostaglandin (B15479496) analogs. vulcanchem.com The conjugated system within these types of molecules is particularly useful for constructing six-membered rings, a common motif in many natural products, through reactions like the Diels-Alder reaction. vulcanchem.com Furthermore, derivatives such as 4-hexen-1-yn-3-one (B84864) have potential applications in the synthesis of complex natural product analogs. ontosight.ai

Role in Pharmaceutical Intermediate Synthesis Research

In the pharmaceutical industry, (E)-hex-3-en-1-yne is utilized as a starting material for the development of new drug candidates. lookchem.com Its structural features and reactivity are instrumental in creating novel molecules with potential therapeutic applications. lookchem.com Research on related compounds, such as 1-hexen-3-yne, has explored their use as lead compounds for developing new antimicrobial agents. The core enyne structure is a key building block for synthesizing complex molecules intended for pharmaceutical use. chemimpex.com

Agrochemical Synthesis Applications

3-Hexen-1-yne and its isomers serve as important precursors in the agrochemical industry. lookchem.com Specifically, (E)-hex-3-en-1-yne is employed in the synthesis of various agrochemicals, contributing to the development of new agricultural products. lookchem.com The utility of such alkynes as building blocks is a recognized aspect of agrochemical production. chemimpex.comontosight.ai

Key Reactions of 3-Hexen-1-yne in Synthesis

| Reaction Type | Description | Potential Products |

| Oxidation | Cleavage of the unsaturated bonds using reagents like ozone or potassium permanganate (B83412). | Carboxylic acids, ketones ontosight.ai |

| Reduction | Hydrogenation in the presence of a metal catalyst, such as palladium on carbon. | Hexane (B92381), hexenes, or hexadienes |

| Substitution | The terminal alkyne can act as a nucleophile in substitution reactions. | Various substituted enynes |

| Cycloaddition | The conjugated system can participate in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. vulcanchem.comontosight.ai | Cyclic and heterocyclic compounds vulcanchem.comacs.org |

| Carbostannylation | Palladium-catalyzed syn-selective introduction of alkynyl and tin moieties across the triple bond. kyoto-u.ac.jp | Conjugated (stannyl)enynes kyoto-u.ac.jp |

Role in Polymer Chemistry and Advanced Materials

The unsaturated nature of 3-hexen-1-yne makes it a candidate for polymerization processes. cymitquimica.com Its derivatives have been investigated as inhibitors in the curing of silicone rubber, demonstrating a role in controlling polymer formation. mdpi.com The incorporation of related enyne structures into polymers can enhance material properties such as thermal stability. vulcanchem.com

Precursors for Graphene Nanoribbon Fabrication via On-Surface Synthesis

Graphene nanoribbons (GNRs) are strips of graphene whose electronic properties are determined by their specific atomic width and edge structure. berkeley.edu A leading method for creating atomically precise GNRs is through a "bottom-up" approach known as on-surface synthesis. researchgate.net This technique involves depositing custom-designed molecular precursors onto a catalytic metal surface, typically gold or silver, which then self-assemble into perfect GNRs upon heating. escholarship.orgberkeley.edudiva-portal.org